molecular formula C18H14Cl4N4S B4627779 N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea

N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea

Cat. No. B4627779
M. Wt: 460.2 g/mol
InChI Key: XTBBOVJNSGMHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea, often involves the reaction of amino compounds with isothiocyanates. For instance, a one-pot synthesis method has been reported for producing thiourea derivatives by reacting amino pyrazole with acylisothiocyanates, generated in situ from potassium thiocyanate and different acyl chlorides (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their crystalline forms, which have been elucidated through X-ray diffraction studies. For example, the structure of certain thiourea compounds reveals a trans-cis configuration, with significant stretching vibrations observed in their infrared spectra, indicative of the presence of various functional groups such as ν(N-H), ν(C=O), ν(C-N), and ν(C=S) (Yusof et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) when reacted with certain compounds. This process, followed by N-formylation, leads to the formation of specific formamides, whose structures have been confirmed via X-ray analysis (Ledenyova et al., 2018).

Scientific Research Applications

Anticancer Applications

Research has delved into the synthesis and evaluation of pyrazole thiourea derivatives for their anticancer activities. Studies have shown that these compounds exhibit promising apoptotic (programmed cell death) activities in human cancer cell lines. For instance, certain pyrazole derivatives have been identified to induce apoptosis by increasing the expression of tumor necrosis factor receptors and down-modulating pro-caspase levels, which are crucial for the apoptotic pathway in cancer cells. These derivatives also decrease the levels of proteins inhibiting apoptosis and affect the heat shock proteins, which play a role in cancer cell survival. Such compounds have shown a concentration-dependent increase in the arrest of cells in the G2/M phases of the cell cycle, indicating their potential as anticancer drugs (Nițulescu et al., 2015).

Antimicrobial Applications

Pyrazole acyl thiourea derivatives have been synthesized and evaluated for their antifungal and antiviral activities. These compounds displayed good antifungal activities against several pathogens, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, as well as anti-TMV (Tobacco Mosaic Virus) activity, showcasing their potential as antimicrobial agents (Wu et al., 2012).

Enantioselective Synthesis

The application of pyrazole-containing thiourea derivatives extends into the realm of catalysis, particularly in the enantioselective synthesis of pharmaceutical intermediates. A study reported the successful extension of a catalytic system based on Rhodium/bisphosphine-thiourea for the asymmetric hydrogenation of α,β-unsaturated N-acylpyrazoles, achieving high yields and excellent enantioselectivities. This highlights the role of pyrazole moieties in providing hydrogen bond acceptor sites critical for high reactivities and selectivities in chemical syntheses (Li et al., 2016).

properties

IUPAC Name

1-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-chloro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N4S/c1-10-12(19)3-2-4-16(10)23-18(27)24-17-15(22)9-26(25-17)8-11-5-6-13(20)14(21)7-11/h2-7,9H,8H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBBOVJNSGMHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(3-chloro-2-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea
Reactant of Route 6
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.